molecular formula C23H24N2O3 B2658156 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide CAS No. 898433-11-9

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2658156
CAS No.: 898433-11-9
M. Wt: 376.456
InChI Key: GETDLLLYFXUAPL-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide is a complex organic compound known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. The structure features a fusion of functional groups which include isoquinoline, furan, and benzamide, rendering it a versatile molecule for diverse chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide typically involves multi-step organic synthesis. The common starting material is 4-methoxybenzoic acid, which undergoes esterification followed by nucleophilic substitution to introduce the furan and isoquinoline moieties. The specific reaction conditions vary, but they generally include:

  • Catalysts: : Palladium on carbon or other hydrogenation catalysts.

  • Solvents: : Methanol, ethanol, or dichloromethane.

  • Temperature: : Reactions usually proceed at room temperature to moderate heat (20-60°C).

Industrial Production Methods

In an industrial setting, the production method is scaled up using continuous flow techniques to ensure consistent product quality and yield. Automated systems regulate reaction parameters and solvent usage to optimize the synthesis efficiency while minimizing waste.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide participates in a variety of chemical reactions:

  • Oxidation: : Can be oxidized using agents like potassium permanganate.

  • Reduction: : Can be reduced to its amine counterparts using lithium aluminum hydride.

  • Substitution: : Undergoes nucleophilic and electrophilic substitution reactions, particularly at the furan ring and amide nitrogen.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or neutral conditions.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

  • Oxidation: : Forms corresponding acids or alcohols depending on the oxidizing agent.

  • Reduction: : Yields amine or reduced benzamide derivatives.

  • Substitution: : Generates various substituted furans and amides.

Scientific Research Applications

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide has a wide array of applications:

  • Chemistry: : Used as a precursor in the synthesis of complex organic molecules and in catalysis research.

  • Biology: : Studies involving enzyme inhibition and binding affinity for specific proteins.

  • Medicine: : Investigated for its potential as a therapeutic agent in treating neurological disorders and inflammation.

  • Industry: : Utilized in the development of new materials and chemical compounds.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

  • Molecular Targets: : Includes specific enzymes and receptors within biological systems.

  • Pathways Involved: : Involves signal transduction pathways and enzyme inhibition, altering cellular functions and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-chlorobenzamide

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-hydroxybenzamide

Unique Characteristics

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide is distinct due to its methoxy group on the benzamide ring, which affects its chemical reactivity and binding properties, making it particularly effective in specific biochemical and industrial applications.

Exploring this compound reveals a rich landscape of scientific potential and practical applications!

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-27-20-10-8-18(9-11-20)23(26)24-15-21(22-7-4-14-28-22)25-13-12-17-5-2-3-6-19(17)16-25/h2-11,14,21H,12-13,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETDLLLYFXUAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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